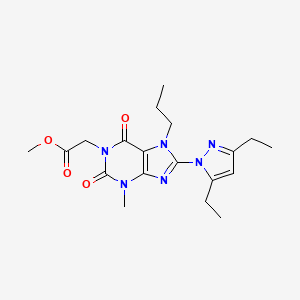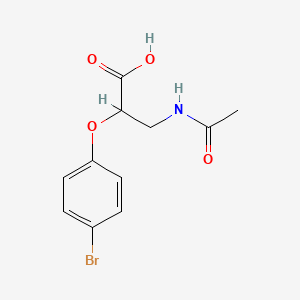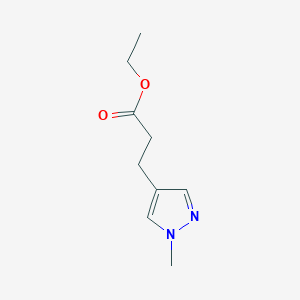
Ethyl 3-(1-methyl-1h-pyrazol-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation reaction of various diketones or β-keto esters with hydrazines. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared through a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures can reveal important features such as intermolecular hydrogen bonding and π-π stacking interactions, which contribute to the stability of the compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic compounds upon treatment with nucleophilic reagents . The 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate to alkynes and subsequent rearrangements have also been explored to synthesize CF3-substituted pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methyl, ethyl, or chloro groups can affect these properties. The crystal packing of these compounds can involve weak C-H...A interactions, which are significant in the absence of classical hydrogen bonding groups . Additionally, some pyrazole derivatives have shown potential biological activities, including fungicidal and plant growth regulation activities .
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Utilities
- Pyrazole derivatives, including those with structures similar to Ethyl 3-(1-methyl-1h-pyrazol-4-yl)propanoate, have been extensively studied for their reactivity and utility as building blocks in the synthesis of heterocyclic compounds. A comprehensive review by Gomaa and Ali (2020) on the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones illustrates their importance in synthesizing a diverse array of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyrans, and dyes, showcasing their versatility in organic synthesis Current Organic Synthesis.
Environmental and Material Science Applications
- The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed by Thornton et al. (2020), providing insights into microbial degradation pathways and environmental impacts. Although ETBE is structurally distinct, the methodologies and environmental considerations could be relevant for related compounds, including Ethyl 3-(1-methyl-1h-pyrazol-4-yl)propanoate Journal of Hazardous Materials.
Pharmacological and Biological Insights
- Pyrazoles and their derivatives have been recognized for their broad spectrum of biological activities. Sharma et al. (2021) reviewed the synthetic approaches and medicinal significance of methyl-substituted pyrazoles, highlighting their potential as potent medicinal scaffolds with applications in treating various conditions. This underscores the relevance of compounds like Ethyl 3-(1-methyl-1h-pyrazol-4-yl)propanoate in medicinal chemistry and drug development Mini Reviews in Medicinal Chemistry.
Toxicology and Environmental Safety
- The toxicity and environmental impact of ionic liquids, as exemplified by the study on 1-ethyl-3-methylimidazolium acetate by Ostadjoo et al. (2018), reflect the growing concern and need for thorough toxicological assessments of chemical compounds used in industrial and research settings. While not directly related to Ethyl 3-(1-methyl-1h-pyrazol-4-yl)propanoate, the principles of assessing safety and environmental fate are applicable Toxicological Sciences.
Eigenschaften
IUPAC Name |
ethyl 3-(1-methylpyrazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHZTCDQGXUZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1-methyl-1h-pyrazol-4-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)
![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)
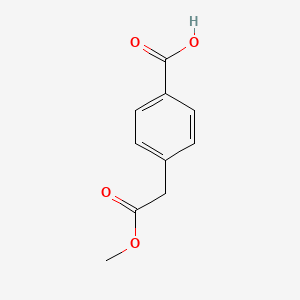

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)
![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)
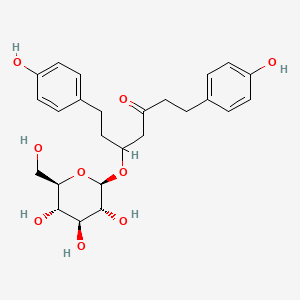
![N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)
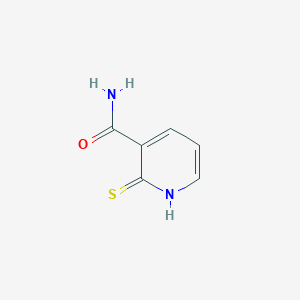

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)
